3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a bromophenyl group, a sulfonyl group, and a dihydroimidazolyl group attached to a pyridine ring.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might also be involved in such reactions.
Mode of Action
Oxidative addition could occur with formally electrophilic organic groups, whereby a metal (such as palladium) becomes oxidized through its donation of electrons to form a new metal-carbon bond .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound might be involved in the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .
Result of Action
Similar compounds have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that this compound might also have potential therapeutic applications.
Action Environment
The success of suzuki–miyaura coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action might also be influenced by the reaction conditions.
Preparation Methods
The synthesis of 3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine involves several steps. The reaction conditions typically involve the use of copper (I) iodide as a catalyst and benzene sulfonamide as a reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 3-[[1-(4-Bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine include:
4-Bromophenyl methyl sulfone: This compound can undergo coupling reactions with benzene sulfonamide in the presence of copper (I) iodide to form N-aryl sulfonamides.
4-Phenylpyrazole derivatives: These compounds have similar structural features and are used in similar applications.
Properties
IUPAC Name |
3-[[1-(4-bromophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2S2/c16-13-3-5-14(6-4-13)23(20,21)19-9-8-18-15(19)22-11-12-2-1-7-17-10-12/h1-7,10H,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHOVZMMMJQJPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.